Benzenesulfonamide, 4-chloro-N-[4-(4-fluorophenyl)-2-thiazolyl]-
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Overview
Description
Benzenesulfonamide, 4-chloro-N-[4-(4-fluorophenyl)-2-thiazolyl]- is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzenesulfonamide group, a chloro substituent, and a thiazolyl group attached to a fluorophenyl ring. Its unique structure imparts specific chemical and physical properties that make it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-chloro-N-[4-(4-fluorophenyl)-2-thiazolyl]- typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. This can be achieved through the sulfonation of benzene followed by the introduction of the amide group. The chloro substituent is then introduced via chlorination reactions. The thiazolyl group is synthesized separately and then coupled with the benzenesulfonamide core under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-chloro-N-[4-(4-fluorophenyl)-2-thiazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro and thiazolyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzenesulfonamides.
Scientific Research Applications
Benzenesulfonamide, 4-chloro-N-[4-(4-fluorophenyl)-2-thiazolyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-chloro-N-[4-(4-fluorophenyl)-2-thiazolyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. One of the key pathways is the inhibition of carbonic anhydrase, an enzyme involved in various physiological processes. By inhibiting this enzyme, the compound can exert effects on cellular metabolism, pH regulation, and other critical functions .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, 4-chloro-: Shares the benzenesulfonamide core but lacks the thiazolyl and fluorophenyl groups.
Benzenesulfonamide, 4-nitro-: Contains a nitro group instead of the chloro and thiazolyl groups.
Benzenesulfonamide, N-ethyl-4-methyl-: Features an ethyl and methyl group instead of the chloro and thiazolyl groups.
Uniqueness
The uniqueness of benzenesulfonamide, 4-chloro-N-[4-(4-fluorophenyl)-2-thiazolyl]- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications that require precise molecular interactions .
Properties
CAS No. |
61383-86-6 |
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Molecular Formula |
C15H10ClFN2O2S2 |
Molecular Weight |
368.8 g/mol |
IUPAC Name |
4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C15H10ClFN2O2S2/c16-11-3-7-13(8-4-11)23(20,21)19-15-18-14(9-22-15)10-1-5-12(17)6-2-10/h1-9H,(H,18,19) |
InChI Key |
NDXNJTGGFNJOTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)F |
Origin of Product |
United States |
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